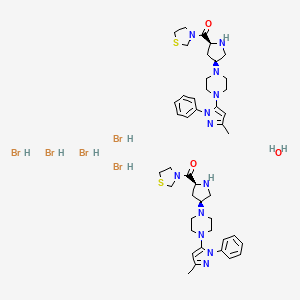
Teneligliptin hydrobromide hydrate
Overview
Description
Teneligliptin (hydrobromide hydrate) is a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the treatment of type 2 diabetes mellitus. It works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By preventing the breakdown of these hormones, teneligliptin helps to increase insulin secretion and decrease blood glucose levels .
Scientific Research Applications
Teneligliptin (hydrobromide hydrate) has a wide range of scientific research applications:
Chemistry: Used in the development of analytical methods for quantification and impurity profiling
Biology: Studied for its effects on incretin hormones and glucose metabolism.
Medicine: Primarily used for the treatment of type 2 diabetes mellitus, with research focusing on its efficacy, safety, and pharmacokinetics
Mechanism of Action
Teneligliptin (hydrobromide hydrate) exerts its effects by inhibiting the DPP-4 enzyme, which degrades incretin hormones such as GLP-1. By inhibiting DPP-4, teneligliptin increases the levels of active GLP-1, leading to enhanced insulin secretion and reduced blood glucose levels . The compound is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted unchanged by the kidneys .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Teneligliptin hydrobromide hydrate plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By maintaining higher levels of these hormones, this compound enhances insulin secretion and decreases glucagon release, thereby improving glycemic control .
Cellular Effects
This compound affects various cell types, particularly pancreatic beta cells and alpha cells. In pancreatic beta cells, it enhances insulin secretion in response to meals, while in alpha cells, it reduces glucagon secretion. Additionally, this compound influences cell signaling pathways, including the cAMP pathway, which is crucial for insulin secretion. It also affects gene expression related to glucose metabolism and insulin sensitivity .
Molecular Mechanism
At the molecular level, this compound binds to the active site of DPP-4, inhibiting its enzymatic activity. This binding prevents the cleavage of incretin hormones, leading to prolonged action of GLP-1 and GIP. The inhibition of DPP-4 by this compound results in increased insulin secretion, decreased glucagon levels, and improved blood glucose control .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but degradation can occur under extreme pH and temperature conditions. Long-term studies have shown that this compound maintains its efficacy in controlling blood glucose levels over extended periods, with minimal degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively lowers blood glucose levels without significant adverse effects. At higher doses, some toxic effects, such as gastrointestinal disturbances and liver enzyme alterations, have been observed. These findings highlight the importance of dose optimization for therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolites are then excreted via the kidneys. The compound’s interaction with these enzymes can affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of teneligliptin (hydrobromide hydrate) involves multiple steps, including the preparation of intermediates and their subsequent reactions. One of the key intermediates is a nosyl derivative of L-proline methyl ester, which undergoes stereoselective nucleophilic substitution with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. This intermediate is then deesterified to form a carboxylic acid derivative, which is further coupled and deprotected to yield teneligliptin .
Industrial Production Methods
Industrial production methods for teneligliptin (hydrobromide hydrate) focus on optimizing yield and purity while minimizing the use of expensive reagents and laborious procedures. One improved process involves the use of 2-propanol and hydrobromic acid in acetic acid, followed by heating to precipitate the product . Another method includes rotary evaporation, spray drying, or freeze drying to prepare the amorphous form of teneligliptin (hydrobromide hydrate) .
Chemical Reactions Analysis
Types of Reactions
Teneligliptin (hydrobromide hydrate) undergoes various chemical reactions, including:
Oxidation: Sensitivity to oxidative stress, particularly in the presence of peroxide.
Reduction: Not commonly reported in the literature.
Substitution: Nucleophilic substitution reactions are key in its synthesis.
Common Reagents and Conditions
Oxidation: Peroxide is commonly used to induce oxidative stress.
Substitution: Reagents such as nosyl derivatives and hydrobromic acid in acetic acid are used
Major Products
The major product formed from these reactions is teneligliptin (hydrobromide hydrate) itself, with various intermediates formed during the synthesis process .
Comparison with Similar Compounds
Teneligliptin (hydrobromide hydrate) belongs to the class of DPP-4 inhibitors, which includes other compounds such as sitagliptin, saxagliptin, and linagliptin. Compared to these compounds, teneligliptin has a unique structure characterized by five consecutive rings, which contribute to its potent and long-lasting effect . Additionally, teneligliptin has a favorable safety profile and does not require dose adjustment in patients with renal impairment .
Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Teneligliptin’s unique structure and pharmacokinetic properties make it a valuable addition to the class of DPP-4 inhibitors, offering an effective treatment option for patients with type 2 diabetes mellitus .
properties
IUPAC Name |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;pentahydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H30N6OS.5BrH.H2O/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H;1H2/t2*19-,20-;;;;;;/m00....../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPRXLXVOBOTGT-KSLCDFCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67Br5N12O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1275.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1572583-29-9 | |
| Record name | Teneligliptin hydrobromide hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1572583299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TENELIGLIPTIN HYDROBROMIDE HYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15S4OCS6SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




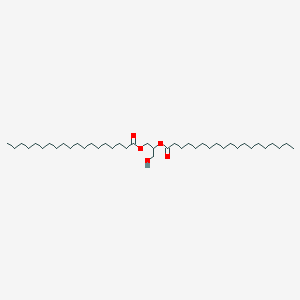
![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)
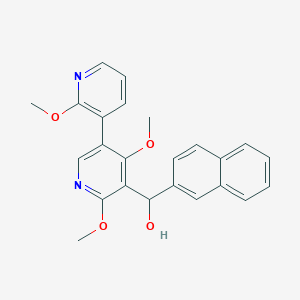
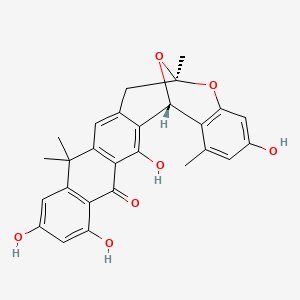
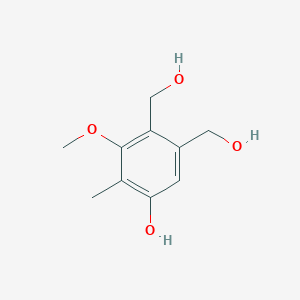
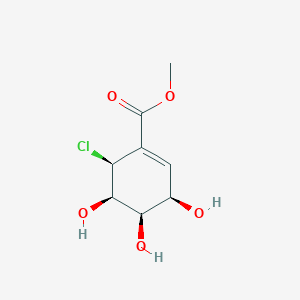
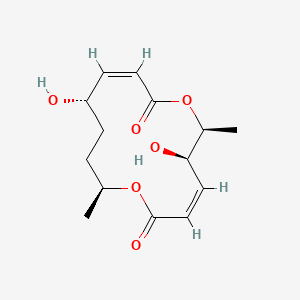
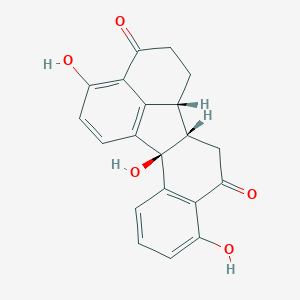
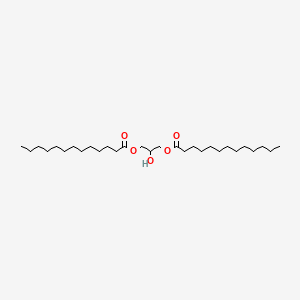
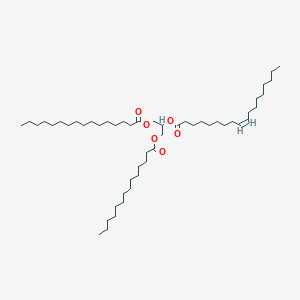
![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)

![5-[2-(Hydroxymethyl)-3-hydroxy-5-methylphenoxy]-2,4-dihydroxy-3,6-dimethylbenzoic acid methyl ester](/img/structure/B3025938.png)